

Comparative Docking Analysis of Indazole Derivatives: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 2-(1H-indazol-3-yl)acetic acid

Cat. No.: B1315481

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various indazole derivatives against several key protein targets implicated in cancer and other diseases. The quantitative data, derived from recent molecular docking studies, is presented in structured tables for straightforward comparison, supplemented by detailed experimental protocols and visual representations of associated biological pathways and workflows.

Indazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking studies are a crucial computational tool in the rational design of novel indazole derivatives, providing insights into their potential binding modes and affinities with biological targets. This guide summarizes the findings from several comparative docking studies to aid in the ongoing development of potent and selective indazole-based therapeutics.

Comparative Binding Affinities of Indazole Derivatives

The following tables summarize the binding energies of various indazole derivatives against different protein targets as reported in recent literature. Lower binding energy values typically indicate a higher predicted binding affinity.

Table 1: Docking Scores of Substituted Indazole Derivatives against Breast Cancer Aromatase Enzyme (PDB: 3EQM)

Compound ID	Binding Energy (kcal/mol)	Interacting Residues
5f	-8.0	Arg115
5g	-7.7	Arg115, Thr310, Leu372, Leu477
5n	-7.7	Arg115, Thr310, Leu372, Leu477

Table 2: Binding Energies of 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein (PDB: 6FEW)[1][2][3]

Compound ID	Binding Energy (kcal/mol)
8v	Highest
8w	High
8y	High

Note: The original study qualitatively described the binding energies as "highest" for these compounds without providing specific numerical values in the abstract.

Table 3: Binding Energies of 3-Iodoindazole Derivatives against a Cancer Target (PDB ID: 2ZCS)[4]

Compound ID	Binding Energy (kcal/mol)	Interacting Residues
3j	-7.45	Tyr248, Lys273, Val268, Arg171
3c	-6.80	Not specified
3d	-6.46	Arg248, Lys273
3a	-6.20	Ser21, Arg171

Table 4: Docking Scores of Indazole-Based Compounds against Enoyl-ACP (CoA) Reductase (InhA) and COX-2[5]

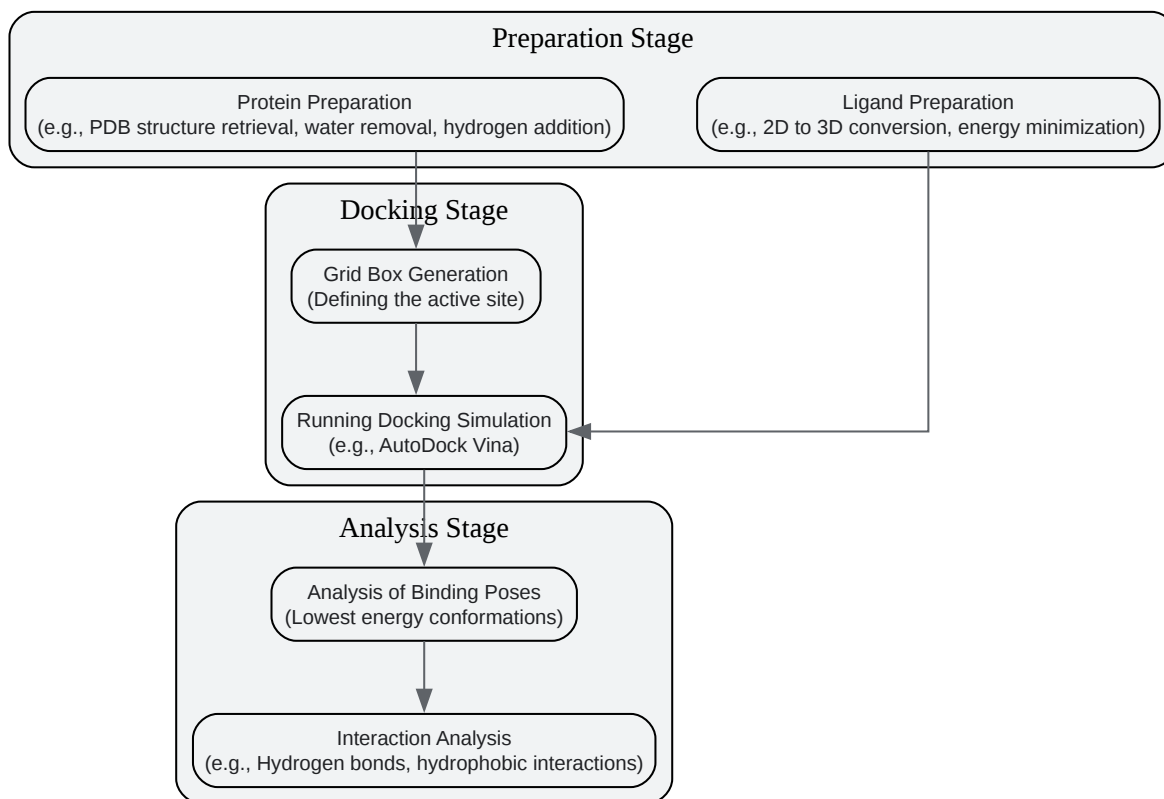
Compound	Target Enzyme	Binding Energy (kcal/mol)
BPM	Enoyl-ACP (CoA) reductase (2AQK)	-7.66
Nigellidine	Enoyl-ACP (CoA) reductase (2AQK)	-7.89
BPM	COX-2 (3NT1)	-7.46
Nigellicine	COX-2 (3NT1)	-8.02
Nigellidine	COX-2 (3NT1)	-9.02
Isoniazid (Ref)	Enoyl-ACP (CoA) reductase (2AQK)	-5.21
Indomethacin (Ref)	COX-2 (3NT1)	-6.42

Experimental Protocols in Docking Studies

The methodologies employed in the cited studies form the basis for the presented comparative data. A general workflow is outlined below, followed by specific protocols from the referenced literature.

A generalized workflow for molecular docking studies typically involves protein and ligand preparation, grid generation, the docking process itself, and subsequent analysis of the results. [6]

General Molecular Docking Workflow



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Caption: A generalized workflow for a typical molecular docking study.

Specific Protocols from Cited Studies

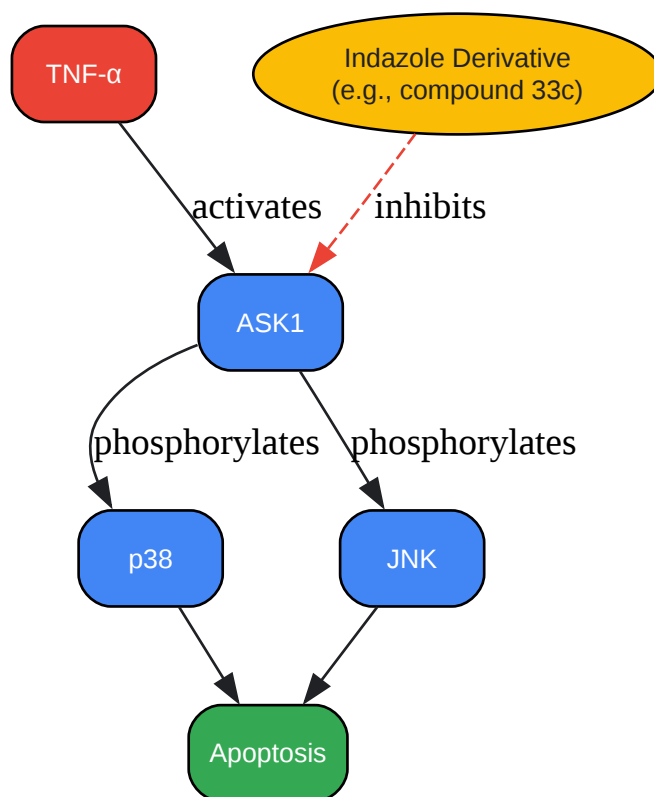
- Study on Indazole Derivatives against Breast Cancer Aromatase Enzyme:
 - Software: AutoDock Vina and PyRx.
 - Protein Preparation: The crystal structure of Aromatase (PDB ID: 3EQM) was used.
 - Ligand Preparation: The 2D structures of the synthesized indazole derivatives were drawn using Chemdraw and their energy was minimized.

- Study on 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein:
 - Software: Autodock 4.[1][2][3]
 - Protein Preparation: The crystal structure of a renal cancer-related protein (PDB: 6FEW) was utilized.[1][2]
 - Analysis: The 3D and 2D ligand-receptor interactions were investigated using the Discovery Studio Visualizer.[1] Ten docking runs were performed, and the resulting conformations were analyzed.[1]
- Study on Novel Indazole Derivatives as Antileishmanial Candidates:
 - Software: Autodock 4.0 packages.[7]
 - Protein Preparation: The X-ray coordinates of Leishmania infantum trypanothione reductase (TryR) (PDB code: 2JK6) were retrieved from the RCSB Protein Data Bank.[7]
 - Ligand Preparation: The 3D molecular structures of the indazole derivatives were minimized using the Merck Molecular Force Field 94 (MMFF94). Non-polar hydrogens were merged, and rotatable bonds were defined for each ligand.[7]
 - Validation: The docking protocol was validated by re-docking the original co-crystallized ligand, flavin adenine dinucleotide, into the active site of the enzyme.[7]

Signaling Pathways and Logical Relationships

Indazole derivatives have been investigated as inhibitors of various signaling pathways involved in cell proliferation and survival. One such pathway is the Apoptosis Signal-Regulated Kinase 1 (ASK1) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

ASK1-p38/JNK Signaling Pathway

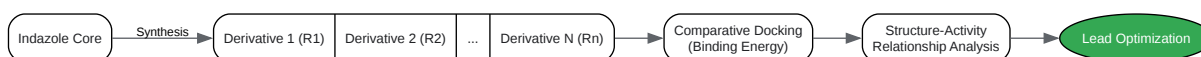


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Caption: Inhibition of the ASK1-p38/JNK signaling pathway by an indazole derivative.[8]

Structure-Activity Relationship (SAR) Logic

The design of novel indazole derivatives often follows a logical progression based on structure-activity relationships. The core indazole scaffold is systematically modified with different functional groups to enhance binding affinity and selectivity for the target protein.



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Caption: Logical workflow for a structure-activity relationship (SAR) study.

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